molecular formula C11H12N2O B14685134 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 33542-53-9

1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one

Katalognummer: B14685134
CAS-Nummer: 33542-53-9
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: CFMLNEMAKRUZHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound features a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the imidazole ring, making it a unique and versatile molecule in both synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with methyl isocyanate under controlled conditions. Another method includes the cyclization of N-benzyl-N-methylurea in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and imidazolidines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

33542-53-9

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-benzyl-5-methyl-1H-imidazol-2-one

InChI

InChI=1S/C11H12N2O/c1-9-7-13(11(14)12-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,14)

InChI-Schlüssel

CFMLNEMAKRUZHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)N1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.